1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method includes the reaction of tert-butylbenzene with ethylene oxide derivatives to introduce the ethoxy groups. The reaction conditions often require the presence of a base to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards[2][2].
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or ether linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages and aromatic rings allow it to engage in various non-covalent interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Similar structure but with different substitution patterns.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Shares some structural features but differs in functional groups.
Uniqueness
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its specific combination of tert-butyl, methoxyphenoxy, and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-21(2,3)17-5-7-19(8-6-17)24-15-13-23-14-16-25-20-11-9-18(22-4)10-12-20/h5-12H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKQSLQEPQMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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